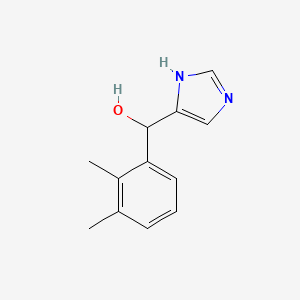

(2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol

Beschreibung

BenchChem offers high-quality (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2,3-dimethylphenyl)-(1H-imidazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8-4-3-5-10(9(8)2)12(15)11-6-13-7-14-11/h3-7,12,15H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCKVXIQIZUDDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C2=CN=CN2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78892-33-8 | |

| Record name | α-(2,3-Dimethylphenyl)-1H-imidazole-5-methanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX8ZH48V8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-Depth Technical Guide to the Synthesis of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a substituted aryl group attached to an imidazolylmethanol core, is a key pharmacophore in various biologically active molecules. Notably, it is recognized as an impurity of Detomidine, an α2-adrenergic agonist with sedative and analgesic properties.[1] A thorough understanding of its synthesis is crucial for impurity profiling in pharmaceutical manufacturing and for the exploration of new chemical entities with potential therapeutic applications.

This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway to (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol. The synthesis is strategically designed in a multi-step sequence involving the protection of the imidazole nitrogen, a key Grignard reaction for carbon-carbon bond formation, and a final deprotection step to yield the target molecule. This guide will delve into the mechanistic rationale behind each step, provide detailed experimental protocols, and present characterization data to ensure scientific integrity and reproducibility.

Retrosynthetic Analysis and Strategic Approach

The synthesis of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol is most effectively approached through a convergent strategy. The key disconnection lies at the carbon-carbon bond between the imidazole ring and the benzylic carbon. This bond can be retrosynthetically cleaved to reveal two key precursors: a Grignard reagent derived from 2,3-dimethylbromobenzene and a suitable imidazole-5-carbaldehyde derivative.

A critical consideration in this pathway is the acidic proton on the imidazole nitrogen (N-H). This proton is incompatible with the highly basic Grignard reagent, which would be quenched before it could react with the aldehyde. Therefore, a protection-deprotection strategy is essential. The bulky and acid-labile trityl (triphenylmethyl) group is an ideal choice for protecting the imidazole nitrogen, as it can be introduced efficiently and removed under mild acidic conditions without affecting other functional groups in the molecule.

The overall synthetic strategy can be summarized as follows:

-

Protection: Tritylation of a commercially available imidazole-5-carbaldehyde.

-

Grignard Reaction: Synthesis of 2,3-dimethylphenylmagnesium bromide and its subsequent addition to the protected imidazole-5-carbaldehyde.

-

Deprotection: Acid-catalyzed removal of the trityl group to afford the final product.

This strategic approach ensures a high-yielding and clean synthesis, minimizing the formation of byproducts.

Synthesis Pathway Visualization

Figure 1: A schematic representation of the three-step synthesis of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol.

Experimental Protocols

Part 1: Synthesis of (2,3-dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol (Protected Intermediate)

This procedure details the formation of the Grignard reagent and its subsequent reaction with the N-protected imidazole-5-carbaldehyde.

Materials:

-

1-Bromo-2,3-dimethylbenzene

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

1-Trityl-1H-imidazole-5-carbaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

Grignard Reagent Formation:

-

In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.05 eq) and a crystal of iodine.

-

Flame-dry the apparatus under a stream of nitrogen to ensure anhydrous conditions.

-

In the dropping funnel, prepare a solution of 1-bromo-2,3-dimethylbenzene (1.0 eq) in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated by gentle heating or the addition of a few drops of 1,2-dibromoethane. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction.[2]

-

Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.[3]

-

-

Grignard Addition:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Dissolve 1-trityl-1H-imidazole-5-carbaldehyde (0.9 eq) in anhydrous THF and add it dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1.5 hours.[3]

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Remove the bulk of the THF under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

-

Dissolve the crude product in a minimal amount of dichloromethane. Cool the solution to -5 °C for 1 hour to induce crystallization.[3]

-

Collect the crystals by filtration, wash with cold dichloromethane, and dry under vacuum to yield (2,3-dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol.[3]

-

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| (2,3-dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol | C₃₁H₂₈N₂O | 444.57 | 176721-01-0[4] |

Part 2: Synthesis of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol (Final Product)

This part describes the acid-catalyzed deprotection of the trityl group to yield the final product.

Materials:

-

(2,3-dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol

-

Formic acid (97+%)

-

Dioxane

-

Ethanol

-

Diethyl ether

-

Deionized water

Procedure:

-

Deprotection:

-

Treat the protected intermediate (1.0 eq) with cold formic acid (97+%) for approximately 3 minutes.[5]

-

Evaporate the formic acid under reduced pressure at room temperature.[5]

-

To the resulting residue, add dioxane and evaporate in vacuo. Repeat this step with ethanol and then diethyl ether to remove any remaining traces of acid and water.[5]

-

-

Purification:

-

Extract the final residue with warm deionized water.

-

The insoluble triphenylcarbinol byproduct can be removed by filtration.[5]

-

Evaporate the aqueous filtrate in vacuo to yield the purified (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol.

-

Characterization of the Final Product

The identity and purity of the synthesized (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol should be confirmed by a combination of spectroscopic techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol | C₁₂H₁₄N₂O | 202.25 | 78892-33-8[6] |

Expected Spectroscopic Data:

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.0-13.0 (br s, 1H): Imidazole N-H proton.

-

δ 7.5-7.7 (s, 1H): Imidazole C2-H proton.

-

δ 6.9-7.2 (m, 3H): Aromatic protons of the dimethylphenyl ring.

-

δ 6.8-6.9 (s, 1H): Imidazole C4-H proton.

-

δ 5.8-6.0 (d, 1H): Methanol O-H proton (may exchange with D₂O).

-

δ 5.6-5.8 (d, 1H): Benzylic C-H proton.

-

δ 2.2-2.4 (s, 3H): Aromatic methyl protons.

-

δ 2.0-2.2 (s, 3H): Aromatic methyl protons.

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 140-145: Aromatic quaternary carbons of the dimethylphenyl ring.

-

δ 135-140: Imidazole C2 and C5 carbons.

-

δ 125-130: Aromatic CH carbons of the dimethylphenyl ring.

-

δ 115-120: Imidazole C4 carbon.

-

δ 65-70: Benzylic C-OH carbon.

-

δ 15-20: Aromatic methyl carbons.

Mass Spectrometry (ESI+): Expected m/z = 203.1184 [M+H]⁺ for C₁₂H₁₅N₂O⁺.

Conclusion

This in-depth technical guide outlines a reliable and efficient synthetic pathway for the preparation of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol. The described methodology, centered around a strategic protection-Grignard reaction-deprotection sequence, provides a clear and reproducible route for researchers in the fields of medicinal chemistry and drug development. The detailed experimental protocols and predicted characterization data serve as a valuable resource for the synthesis and verification of this important imidazole derivative. Adherence to the principles of scientific integrity and the use of authoritative references ensures that this guide is a trustworthy and valuable tool for the scientific community.

References

-

PubChem. (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Retrieved from [Link]

-

Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]

-

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol. Retrieved from [Link]

-

The Royal Society of Chemistry. c7dt02584j1.pdf. Retrieved from [Link]

-

ChemCD. (2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol,78892-33-8. Retrieved from [Link]

-

PubChem. 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

ACG Publications. Synthesis and reactivity of novel trityl-type protecting groups. Retrieved from [Link]

-

MDPI. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

-

YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

-

Arkivoc. LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Retrieved from [Link]

-

Frontiers. Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Retrieved from [Link]

-

Reaction Chemistry & Engineering. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]

-

ResearchGate. A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups. Retrieved from [Link]

-

PubMed. Triflic Acid-Catalyzed Dehydrative Amination of 2-Arylethanols with Weak N-Nucleophiles in Hexafluoroisopropanol. Retrieved from [Link]

Sources

- 1. (2,3-diMethylphenyl)(1H-iMidazol-4-yl)Methanol | 78892-33-8 [chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol | 176721-01-0 [chemicalbook.com]

- 4. 176721-01-0 | (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol - Moldb [moldb.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol | C12H14N2O | CID 91886702 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Medetomidine Impurity A

Abstract

This technical guide provides an in-depth exploration of the spectroscopic data for Medetomidine Impurity A, a critical component in the quality control and regulatory assessment of the pharmaceutical agent Medetomidine. In the absence of a universally designated public reference standard for "Medetomidine Impurity A," this guide focuses on the two most probable candidate structures as defined by major pharmacopoeias for related compounds: (RS)-(2,3-dimethylphenyl)(1H-imidazol-4-yl)methanol (analogous to Detomidine EP Impurity A) and ((2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone) (Dexmedetomidine USP Related Compound A). This document synthesizes predicted and expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a robust framework for the identification and characterization of these impurities. Methodologies are detailed with an emphasis on the scientific rationale behind experimental choices, ensuring a self-validating approach to impurity profiling in alignment with international regulatory standards.

Introduction: The Imperative of Impurity Profiling in Medetomidine

Medetomidine is a potent and selective α2-adrenergic agonist utilized primarily in veterinary medicine as a sedative and analgesic.[1] Its efficacy and safety are contingent upon the purity of the active pharmaceutical ingredient (API). The manufacturing process, degradation, and storage of Medetomidine can lead to the formation of impurities.[1] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate the identification, quantification, and qualification of impurities exceeding specific thresholds to ensure patient safety.[2][3][4][5] This guide addresses the critical task of characterizing "Medetomidine Impurity A," providing researchers and drug development professionals with the necessary spectroscopic framework.

Given the ambiguity of the term "Impurity A," we will examine two likely candidates based on their official status in pharmacopoeias for structurally related compounds.

-

Candidate 1 (The Methanol Impurity): (RS)-(2,3-dimethylphenyl)(1H-imidazol-4-yl)methanol (CAS: 78892-33-8), listed as Detomidine EP Impurity A. This impurity represents a reduction of a ketone precursor or oxidation of an ethyl bridge.

-

Candidate 2 (The Methanone Impurity): ((2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone) (CAS: 91874-85-0), listed as Dexmedetomidine USP Related Compound A. This is a common process-related impurity, often a precursor in the synthesis of Medetomidine.

This guide will provide the expected and predicted spectroscopic data for both candidates, empowering analysts to confidently identify them.

Analytical Strategy: A Multi-Technique Approach

The structural elucidation of pharmaceutical impurities is a multi-faceted process that relies on the convergence of data from several analytical techniques.[6] No single method provides a complete picture; instead, the complementary nature of NMR, IR, and MS is leveraged to build a comprehensive and unambiguous structural profile.[7][8]

Caption: A generalized workflow for the structural elucidation of an unknown pharmaceutical impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1][7][8] For impurity analysis, both ¹H and ¹³C NMR are essential, often supplemented by 2D techniques like COSY and HSQC for complex structures.[9]

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the isolated impurity standard in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

-

Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer.

-

¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence.

-

-

Processing: Process the raw data (FID) using Fourier transformation, followed by phase and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

Spectroscopic Data: Candidate 1 (Methanol Impurity)

Structure: (RS)-(2,3-dimethylphenyl)(1H-imidazol-4-yl)methanol

Caption: Structure of (RS)-(2,3-dimethylphenyl)(1H-imidazol-4-yl)methanol.

Table 1: Expected ¹H and ¹³C NMR Data for the Methanol Impurity

| ¹H NMR (Expected) | ¹³C NMR (Expected) | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~ 7.5 | Imidazole H-2 | ~ 137 | Imidazole C-2 |

| ~ 6.8 | Imidazole H-5 | ~ 135-140 | Aromatic Quaternary C |

| ~ 7.0 - 7.2 | Aromatic CH (3H) | ~ 125-130 | Aromatic CH |

| ~ 5.5 | CH-OH | ~ 118 | Imidazole C-5 |

| ~ 5.0 | OH (exchangeable) | ~ 65 | CH-OH |

| ~ 2.3 | Aromatic CH₃ | ~ 20 | Aromatic CH₃ |

| ~ 2.1 | Aromatic CH₃ | ~ 17 | Aromatic CH₃ |

Spectroscopic Data: Candidate 2 (Methanone Impurity)

Structure: ((2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone)

Caption: Structure of ((2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone).

Table 2: Predicted ¹H and ¹³C NMR Data for the Methanone Impurity

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~ 10 - 12 (broad) | Imidazole NH | ~ 185 - 190 | C=O (Ketone) |

| ~ 7.8 - 8.0 | Imidazole H-2 | ~ 135 - 145 | Imidazole C-2, C-4 |

| ~ 7.5 - 7.7 | Imidazole H-5 | ~ 130 - 140 | Aromatic Quaternary C |

| ~ 7.1 - 7.4 | Aromatic CH (3H) | ~ 125 - 135 | Aromatic CH |

| ~ 2.3 | Aromatic CH₃ | ~ 20 | Aromatic CH₃ |

| ~ 2.1 | Aromatic CH₃ | ~ 17 | Aromatic CH₃ |

Data derived from predicted values.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10][11] The principle is based on the absorption of infrared radiation by molecular bonds, causing them to vibrate at specific frequencies.[12][13]

Experimental Protocol: FTIR

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the impurity with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared.

-

Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric interferences (H₂O, CO₂).

-

Sample Scan: Place the sample in the IR beam path and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Spectroscopic Data Interpretation

The key to interpreting IR spectra is to focus on the functional group region (4000-1500 cm⁻¹) and use the fingerprint region (<1500 cm⁻¹) for confirmation.[14][15]

Table 3: Key IR Absorptions for Impurity A Candidates

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Candidate Presence |

|---|---|---|---|

| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3600 (Broad) | Candidate 1 |

| N-H (Imidazole) | Stretching | 3100 - 3300 (Broad) | Both |

| C-H (Aromatic) | Stretching | 3000 - 3100 (Sharp) | Both |

| C-H (Alkyl) | Stretching | 2850 - 3000 (Sharp) | Both |

| C=O (Ketone) | Stretching | 1680 - 1720 (Strong, Sharp) | Candidate 2 |

| C=C, C=N (Aromatic/Imidazole) | Stretching | 1400 - 1600 | Both |

| C-O (Alcohol) | Stretching | 1050 - 1250 | Candidate 1 |

The presence of a strong, broad absorption around 3200-3600 cm⁻¹ and a C-O stretch around 1100 cm⁻¹ would strongly indicate the Methanol Impurity (Candidate 1) . Conversely, a strong, sharp peak around 1700 cm⁻¹ is the defining characteristic of the Methanone Impurity (Candidate 2) .

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound, making it indispensable for impurity identification.[16] Techniques like Electrospray Ionization (ESI) are "soft" ionization methods that typically yield the molecular ion, minimizing fragmentation and simplifying spectral interpretation.[17][18]

Experimental Protocol: HRMS

-

Sample Preparation: Prepare a dilute solution of the impurity (~1-10 µg/mL) in a suitable solvent system (e.g., methanol/water with 0.1% formic acid for positive ion mode).

-

Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquisition: Acquire the full scan mass spectrum in positive ion mode. The high resolution allows for the determination of the accurate mass.

-

Fragmentation (MS/MS): Select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern, which provides further structural information.

Spectroscopic Data Interpretation

Table 4: Expected Mass Spectrometry Data for Impurity A Candidates

| Parameter | Candidate 1 (Methanol) | Candidate 2 (Methanone) |

|---|---|---|

| Molecular Formula | C₁₂H₁₄N₂O | C₁₂H₁₂N₂O |

| Exact Mass | 202.1106 | 200.0950 |

| [M+H]⁺ (Observed) | ~ 203.1184 | ~ 201.1028 |

| Key MS/MS Fragments | Loss of H₂O (-18 Da) | Loss of CO (-28 Da) |

The primary distinguishing feature in the high-resolution mass spectrum is the molecular formula, which differs by two hydrogen atoms. In MS/MS analysis, the methanol impurity is expected to readily lose a molecule of water, while the methanone impurity would show a characteristic loss of carbon monoxide. The fragmentation of the imidazole ring itself is less common, with cleavage typically occurring at the substituents.[19][20]

Conclusion

The structural characterization of Medetomidine Impurity A is a critical regulatory requirement that can be confidently achieved through a systematic application of NMR, IR, and MS. While a single, universally defined public standard for "Impurity A" is not available, this guide has detailed the expected spectroscopic data for the two most probable candidates based on pharmacopoeial standards: (RS)-(2,3-dimethylphenyl)(1H-imidazol-4-yl)methanol and ((2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone) . By comparing experimental data against the values and patterns presented in this guide, researchers and quality control scientists can achieve unambiguous identification, ensuring the safety and quality of Medetomidine products.

References

-

Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

-

Oregon State University. Infrared Spectra: Identifying Functional Groups. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

-

Dummies. (2016, March 26). How to Find Functional Groups in the IR Spectrum. [Link]

-

Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lee, O. Y., & Chan, T. Y. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary. [Link]

-

Chemistry LibreTexts. (2021, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Di-Tolla, M., Vignaduzzo, S. E., & Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 99, 149-165. [Link]

-

Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240. [Link]

-

Di-Tolla, M., Vignaduzzo, S. E., & Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 99, 149-165. [Link]

-

Chemistry LibreTexts. (2020, September 30). 12.7: Interpreting Infrared Spectra. [Link]

-

International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

-

Kymos. (n.d.). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. [Link]

-

ResearchGate. (n.d.). ICH GUIDELINES FOR IMPURITY PROFILE. [Link]

-

Tute Bucket. (2023, October 9). What is the basic principle of FTIR spectroscopy?. [Link]

-

Shimadzu. (n.d.). Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. [Link]

-

IJCRT.org. (n.d.). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. [Link]

-

PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

Semantic Scholar. (n.d.). Electrospray ionisation mass spectrometry: principles and clinical applications. [Link]

-

Wiley-VCH. (2010, February 1). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (n.d.). Nuclear Magnetic Resonance: Applications to Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Electrospray ionization. [Link]

-

The Research Repository @ WVU. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. [Link]

-

SlidePlayer. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

-

Karnatak University. (n.d.). 1H NMR Spectroscopy. [Link]

-

ResearchGate. (n.d.). The mass spectra of imidazole and 1-methylimidazole. [Link]

-

University of Colorado Boulder. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy direct observation of the H's and C's of a molecules Nuclei are. [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

MSU Chemistry. (n.d.). Principles of FTIR Spectroscopy. [Link]

-

CRC Press. (n.d.). Problems In Organic Structure Determination: A Practical Approach To Nmr Spectroscopy. [Link]

-

National Center for Biotechnology Information. (2020, November 19). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2021, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 3. jpionline.org [jpionline.org]

- 4. Impurity Profiling: Characterization of unknown impurities [kymos.com]

- 5. ijcrt.org [ijcrt.org]

- 6. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. tutebucket.com [tutebucket.com]

- 11. photometrics.net [photometrics.net]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. jascoinc.com [jascoinc.com]

- 14. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]

- 15. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]

- 16. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. application.wiley-vch.de [application.wiley-vch.de]

- 18. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 19. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol

Abstract: This technical guide provides a comprehensive analysis of the chemical properties of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. While specific literature on this exact molecule is sparse, this document constructs a detailed profile by leveraging established principles of organic chemistry and drawing analogies from structurally related, well-characterized compounds. The guide covers a plausible synthetic pathway, predicted physicochemical properties, detailed protocols for analytical characterization, and a discussion of its potential reactivity and metabolic fate. This document is intended to serve as a foundational resource for researchers, medicinal chemists, and drug development professionals exploring the potential of novel aryl-imidazolyl-methanol scaffolds.

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products like histidine and histamine, as well as a wide array of FDA-approved drugs.[1][2][3] Its unique electronic characteristics, amphoteric nature, and ability to engage in various non-covalent interactions such as hydrogen bonding make it an exceptional scaffold for designing molecules that interact with biological targets.[1][4][5] The incorporation of a (2,3-dimethylphenyl)methanol substituent introduces specific steric and electronic features, including a chiral center, that can significantly influence the molecule's pharmacological profile and metabolic stability. This guide aims to provide a robust, predictive, and practical overview of the chemical landscape of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol.

Synthesis and Structural Elucidation

A plausible and efficient synthesis of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol can be envisioned through a Grignard reaction, a cornerstone of C-C bond formation in organic synthesis.

Proposed Synthetic Pathway

The synthesis can be approached in two main steps starting from commercially available 2,3-dimethylbromobenzene and a protected imidazole-5-carbaldehyde.

Step 1: Formation of the Grignard Reagent. 2,3-dimethylbromobenzene is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form 2,3-dimethylphenylmagnesium bromide.

Step 2: Nucleophilic Addition to Imidazole-5-carbaldehyde. The freshly prepared Grignard reagent is then added to a solution of a suitably protected imidazole-5-carbaldehyde (e.g., with a trityl or SEM protecting group on one of the imidazole nitrogens to prevent side reactions). This nucleophilic addition to the carbonyl group, followed by an aqueous workup, yields the desired protected alcohol.

Step 3: Deprotection. The final step involves the removal of the protecting group under appropriate conditions (e.g., mild acid for a trityl group) to afford the target compound, (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol.

Caption: Proposed synthetic pathway for (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol, based on its structure and data from similar compounds.[6]

| Property | Predicted Value | Implication in Drug Development |

| Molecular Formula | C₁₂H₁₄N₂O | - |

| Molecular Weight | 202.25 g/mol [6] | Adheres to Lipinski's Rule of Five (<500 Da) for good oral bioavailability. |

| pKa (basic) | ~6.5 - 7.0 | The imidazole ring will be partially protonated at physiological pH, influencing solubility and receptor binding. |

| pKa (acidic) | ~14.0[7] | The N-H proton of the imidazole is weakly acidic. |

| XLogP3 | 1.6[6] | Indicates a balance between lipophilicity and hydrophilicity, favorable for cell membrane permeability. |

| Hydrogen Bond Donors | 2[6] | The alcohol -OH and imidazole N-H groups can participate in hydrogen bonding with biological targets. |

| Hydrogen Bond Acceptors | 2[6] | The sp² nitrogen of the imidazole and the oxygen of the alcohol can accept hydrogen bonds. |

| Polar Surface Area | 48.9 Ų[6] | Suggests good potential for oral absorption and blood-brain barrier penetration. |

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons from both the dimethylphenyl and imidazole rings, a singlet for the benzylic proton (CH-OH), singlets for the two methyl groups, and broad singlets for the N-H and O-H protons. The aromatic region would show complex splitting patterns due to the substitution on the phenyl ring.

-

¹³C NMR: Aromatic carbons would appear in the 115-140 ppm range. The benzylic carbon (CH-OH) would be expected around 70-80 ppm, and the methyl carbons around 20 ppm.

Infrared (IR) Spectroscopy:

-

A broad absorption band in the range of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol.

-

N-H stretching of the imidazole ring would likely appear in the same region.

-

C-H stretching from the aromatic rings would be observed around 3000-3100 cm⁻¹.

-

C=C and C=N stretching from the aromatic rings would be present in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition. The expected [M+H]⁺ ion would be at m/z 203.1184.

-

Fragmentation patterns would likely involve the loss of water (H₂O) from the molecular ion and cleavage at the benzylic position.

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

2D NMR: For unambiguous assignment of all protons and carbons, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Caption: A typical analytical workflow for the characterization of a novel compound.

Reactivity and Metabolic Considerations

Understanding the potential reactivity and metabolic fate of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol is crucial for drug development.

Chemical Reactivity

-

Oxidation: The benzylic alcohol is susceptible to oxidation to the corresponding ketone, (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanone. This could occur under various laboratory conditions or through metabolic processes.

-

Esterification/Etherification: The hydroxyl group can be derivatized to form esters or ethers, allowing for the synthesis of prodrugs or analogs with modified properties.

-

N-Alkylation/Arylation: The imidazole ring can undergo substitution at the N-1 or N-3 position, providing another avenue for structural modification.[8]

Predicted Metabolic Pathways

In a biological system, the molecule is likely to undergo Phase I and Phase II metabolism.

-

Phase I Metabolism:

-

Oxidation: The primary metabolic pathway is likely the oxidation of the benzylic alcohol to a ketone, mediated by cytochrome P450 (CYP) enzymes. Oxidation of the methyl groups on the phenyl ring to alcohols and then carboxylic acids is also possible. The imidazole ring itself can also be a site of oxidation.[9]

-

Hydroxylation: Aromatic hydroxylation of the dimethylphenyl ring is another potential metabolic route.

-

-

Phase II Metabolism:

-

Glucuronidation: The alcohol group and any hydroxylated metabolites can be conjugated with glucuronic acid to increase water solubility and facilitate excretion.

-

Sulfation: Similarly, sulfation of the hydroxyl groups can occur.

-

The metabolism of imidazole-containing drugs often involves CYP enzymes, particularly CYP3A4 and CYP3A5.[10]

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, overview of the chemical properties of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol. Based on its structural features, this compound is a promising candidate for further investigation in drug discovery programs, particularly in areas where imidazole scaffolds have shown utility, such as oncology, and as antifungal or antibacterial agents.[11] Future research should focus on the stereoselective synthesis of its enantiomers, as biological activity is often stereospecific. A thorough investigation of its biological activity, metabolic stability, and potential off-target effects will be essential to fully elucidate its therapeutic potential.

References

- Semantic Scholar. (n.d.). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery.

- Al-dujaili, L. J., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC.

- Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives.

- Hu, F., et al. (2021). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Current Topics in Medicinal Chemistry.

- Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.

- Scilit. (2025). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective.

- ResearchGate. (n.d.). Illustration of metabolic sites in the imidazole‐containing drugs.

- PubMed. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

- International Science Community Association. (n.d.). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review.

- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Chemical and Pharmacological Properties of Imidazoles.

- PubChem. (n.d.). (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol.

- Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.

- Biomedical Journal of Scientific & Technical Research. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinmedkaz.org [clinmedkaz.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. mdpi.com [mdpi.com]

- 6. (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol | C12H14N2O | CID 91886702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. biomedres.us [biomedres.us]

- 9. researchgate.net [researchgate.net]

- 10. scilit.com [scilit.com]

- 11. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of Dexmedetomidine Impurity 5

This document provides a comprehensive, in-depth technical guide for the structural elucidation of Dexmedetomidine Impurity 5. It is intended for researchers, scientists, and drug development professionals engaged in the analysis and quality control of pharmaceutical substances. This guide emphasizes the logical framework and scientific rationale behind the analytical choices, reflecting a field-proven approach to impurity profiling.

Introduction: The Imperative of Purity in Dexmedetomidine

Dexmedetomidine, chemically known as (S)-4-[1-(2,3-Dimethylphenyl)ethyl]-3H-imidazole, is a highly selective α2-adrenergic receptor agonist widely used for sedation in intensive care settings and for procedural sedation.[1][2] Its therapeutic efficacy is intrinsically linked to its purity. The presence of impurities, even in minute quantities, can potentially alter the drug's safety, efficacy, and stability.[3][4]

Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification and characterization of any impurity present above a specified threshold (typically 0.1% for drug products with a daily dose under 2g).[3] This process, known as impurity profiling, is a critical component of drug development and manufacturing, ensuring patient safety and product quality.[5]

This guide focuses on a specific process-related impurity, Dexmedetomidine Impurity 5 , also identified as Dexmedetomidine USP Related Compound B .[6] Understanding its structure is paramount for controlling its formation during synthesis and for developing robust analytical methods for its detection and quantification.

The Analytical Strategy: A Multi-Technique Approach

The structural elucidation of an unknown pharmaceutical impurity is a systematic investigation that combines separation science with multiple spectroscopic techniques. Our approach is designed to be a self-validating system, where data from orthogonal techniques are used to build and confirm the final structure.

The logical workflow for elucidating the structure of Dexmedetomidine Impurity 5 is as follows:

Sources

- 1. Dexmedetomidine - Wikipedia [en.wikipedia.org]

- 2. ijpsr.com [ijpsr.com]

- 3. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]

- 6. tlcstandards.com [tlcstandards.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol (CAS 78892-33-8)

Executive Summary: This document provides an in-depth technical guide for the synthesis, purification, and comprehensive characterization of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol, a critical reference standard known as Detomidine EP Impurity A.[1][2] The guide is tailored for researchers, analytical scientists, and professionals in drug development and quality control. It moves beyond simple procedural descriptions to explain the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to characterization. The methodologies detailed herein encompass spectroscopic, chromatographic, and thermal analysis techniques essential for unequivocal structural elucidation and purity assessment, aligning with stringent regulatory expectations for pharmaceutical materials.[3][4][5]

Introduction and Strategic Importance

(2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol, registered under CAS Number 78892-33-8, is a key chemical entity primarily recognized as a process-related impurity of Detomidine.[1][2] Detomidine is a potent α2-adrenergic agonist used in veterinary medicine for its sedative and analgesic properties.[2] The rigorous identification and control of impurities are mandated by regulatory bodies worldwide to ensure the safety and efficacy of active pharmaceutical ingredients (APIs). Therefore, the availability of a well-characterized standard of this impurity is paramount for analytical method development, validation, and routine quality control (QC) testing of Detomidine drug substances and products.[1][5][6]

This guide provides a plausible synthetic route and a multi-faceted analytical strategy to confirm the identity, structure, and purity of this compound, establishing it as a reliable reference material. The approach integrates several analytical techniques, as a single method is insufficient to fully characterize a pharmaceutical compound.[7]

Note on Nomenclature: Due to tautomerism in the imidazole ring, this compound is sometimes referred to as (2,3-dimethylphenyl)(1H-imidazol-4-yl)methanol.[8] This guide will primarily use the IUPAC-preferred name corresponding to the CAS number provided.

Physicochemical and Structural Properties

A foundational understanding of the compound's properties is essential before proceeding with synthesis or analysis. The key computed properties are summarized below.

| Property | Value | Source |

| CAS Number | 78892-33-8 | [8] |

| Molecular Formula | C₁₂H₁₄N₂O | [8][9] |

| Molecular Weight | 202.25 g/mol | [8][9] |

| IUPAC Name | (2,3-dimethylphenyl)-(1H-imidazol-5-yl)methanol | [8] |

| SMILES | CC1=C(C(=CC=C1)C(C2=CN=CN2)O)C | [8] |

| InChI Key | PRCKVXIQIZUDDK-UHFFFAOYSA-N | [8] |

| Physical Form | Solid | |

| Storage | Keep in dark place, inert atmosphere, room temperature | [9] |

Synthesis and Purification

While this compound is commercially available as a reference standard, understanding its synthesis is crucial for identifying potential side-products and designing appropriate purification and analytical strategies. The structure lends itself to a classic Grignard reaction.

Plausible Synthetic Pathway: Grignard Reaction

The most logical and efficient synthesis involves the nucleophilic addition of a 2,3-dimethylphenyl Grignard reagent to an appropriate imidazole aldehyde. This approach builds the core carbon-carbon bond between the phenyl and imidazolyl-methanol moieties. The Grignard reagent acts as a powerful carbon nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[10][11]

Caption: Plausible synthetic workflow via Grignard reaction.

Experimental Protocol: Synthesis

Safety Precaution: Grignard reagents are highly reactive with water and protic solvents. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Handle all reagents in a fume hood.[11]

-

Grignard Reagent Preparation:

-

To a dry 250 mL three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, dissolve 1-bromo-2,3-dimethylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the bromide solution to the magnesium. Initiate the reaction with gentle heating. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Addition Reaction:

-

In a separate dry flask under nitrogen, dissolve or suspend N-protected 1H-imidazole-5-carboxaldehyde (e.g., 1-trityl-1H-imidazole-5-carbaldehyde) (1.1 eq) in anhydrous THF. Using a protected imidazole prevents the acidic N-H proton from quenching the Grignard reagent.

-

Cool the aldehyde solution to 0 °C in an ice bath.

-

Transfer the prepared Grignard reagent to the dropping funnel via cannula and add it dropwise to the aldehyde solution.

-

After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

-

Work-up and Deprotection:

-

Cool the reaction mixture back to 0 °C and quench it by slow, dropwise addition of saturated aqueous ammonium chloride solution.[11]

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product (N-trityl protected) is then deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the crude target compound.

-

Experimental Protocol: Purification

The crude product is best purified by flash column chromatography on silica gel.[12]

-

Slurry Preparation: Adsorb the crude oil or solid onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate).

-

Elution: Load the adsorbed crude product onto the column. Elute with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product.

-

Solvent Removal: Remove the solvent under reduced pressure to yield the purified solid product.

Comprehensive Characterization Strategy

A single analytical technique is insufficient for the definitive characterization of a pharmaceutical reference standard. A holistic and orthogonal approach is required.[3]

Caption: Orthogonal workflow for comprehensive characterization.

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the structure of organic molecules in solution. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR maps the carbon skeleton.

5.1.1 Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can exchange with the -OH and N-H protons, making them observable.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[12] Additional experiments like DEPT, COSY, and HSQC can be run to aid in complex assignments.

5.1.2 Predicted Spectral Data The following data are predicted based on standard chemical shift values and analysis of structurally similar compounds.[12]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~12.0 | br s | 1H | Imidazole N-H | Acidic proton, broad due to exchange. |

| ~7.6 | s | 1H | Imidazole H-2 | Singlet, typically downfield in imidazoles. |

| ~7.2-7.0 | m | 3H | Aromatic C-H | Multiplet for the three protons on the dimethylphenyl ring. |

| ~6.9 | s | 1H | Imidazole H-4/5 | Singlet for the remaining imidazole proton. |

| ~6.0 | d | 1H | Methanol C-H | Doublet, coupled to the adjacent -OH proton. |

| ~5.5 | d | 1H | Methanol O-H | Doublet, coupled to the adjacent methine proton. Disappears on D₂O exchange. |

| ~2.3 | s | 3H | Aromatic CH₃ | Singlet for one of the methyl groups. |

| ~2.1 | s | 3H | Aromatic CH₃ | Singlet for the second methyl group, slightly different environment. |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~140-145 | Imidazole C-5/4 | Carbon attached to the carbinol group. |

| ~135-140 | Aromatic C (quaternary) | Two carbons bearing methyl groups. |

| ~135 | Imidazole C-2 | Typically the most downfield imidazole carbon. |

| ~125-130 | Aromatic C-H | Three aromatic methine carbons. |

| ~115-120 | Imidazole C-4/5 | The other imidazole C-H carbon. |

| ~65-70 | Methanol C-OH | Characteristic shift for a secondary alcohol carbon. |

| ~20 | Aromatic CH₃ | Methyl carbon at C2 of the phenyl ring. |

| ~15 | Aromatic CH₃ | Methyl carbon at C3 of the phenyl ring. |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation patterns, further structural information. High-resolution mass spectrometry (HRMS) is critical for confirming the elemental formula.[12]

5.2.1 Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and maximize the observation of the molecular ion.

-

Analysis: Analyze in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a suitable mass range (e.g., m/z 50-500) on a high-resolution instrument (e.g., TOF or Orbitrap).

5.2.2 Predicted MS Data

-

Molecular Formula: C₁₂H₁₄N₂O

-

Exact Mass (Monoisotopic): 202.1106 Da[8]

-

Expected Ion (ESI+): [M+H]⁺ = 203.1182 Da

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[7][12]

5.3.1 Protocol: FTIR Analysis

-

Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, or by preparing a potassium bromide (KBr) pellet.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400 - 3200 | Broad, Strong | O-H stretch (alcohol) and N-H stretch (imidazole) |

| 3150 - 3000 | Medium | Aromatic and Imidazole C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch (methyl groups) |

| 1610, 1500 | Medium-Weak | Aromatic C=C and Imidazole C=N/C=C stretches |

| 1250 - 1050 | Strong | C-O stretch (secondary alcohol) |

| 850 - 750 | Strong | Aromatic C-H out-of-plane bending |

Chromatographic and Other Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for determining the purity of a compound and quantifying any impurities.[7] A UV detector is suitable as the phenyl and imidazole groups are chromophores.

6.1.1 Protocol: Reverse-Phase HPLC Purity Assay

-

System: An HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 220 nm).

-

Sample Preparation: Prepare a sample solution of known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Thermal Analysis (DSC/TGA)

Thermal analysis provides information on the solid-state properties of the material, such as melting point, polymorphism, and thermal stability.[13][14]

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point and detect polymorphic transitions. A sharp, single endotherm is indicative of a pure, crystalline substance.[13]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and the presence of residual solvents or water.

6.2.1 Protocol: Thermal Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

-

DSC: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point (e.g., 30 °C to 250 °C).

-

TGA: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to observe decomposition.

Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values must match the theoretical values within a narrow margin (typically ±0.4%) to confirm the empirical formula.

6.3.1 Protocol: CHN Analysis

-

Sample Preparation: Accurately weigh a small amount of the dried sample (1-3 mg).

-

Analysis: Combust the sample in a high-temperature furnace. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

Table 4: Theoretical Elemental Composition

| Element | Theoretical % | Acceptable Range |

|---|---|---|

| Carbon (C) | 71.26% | 70.86% - 71.66% |

| Hydrogen (H) | 6.98% | 6.58% - 7.38% |

| Nitrogen (N) | 13.85% | 13.45% - 14.25% |

Conclusion

The comprehensive characterization of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol (CAS 78892-33-8) requires a multi-technique, orthogonal approach. The methodologies outlined in this guide, from a plausible synthesis to detailed spectroscopic, chromatographic, and thermal analyses, provide a robust framework for its definitive identification. By combining NMR for structural mapping, HRMS for elemental formula confirmation, FTIR for functional group identification, HPLC for purity assessment, and thermal/elemental analysis for solid-state verification, one can establish this material as a qualified reference standard. This level of rigorous characterization is essential for its intended use in the pharmaceutical industry, ensuring the quality and safety of API manufacturing and development.

References

-

SynZeal. (n.d.). Detomidine EP Impurity A | 78892-33-8. Retrieved from [Link]

-

NETZSCH-Gerätebau GmbH. (2020, January 7). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. Retrieved from [Link]

-

Eurofins Scientific. (n.d.). Characterization for Pharmaceutical Products. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91886702, (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol. Retrieved from [Link]

-

Eurofins Scientific. (n.d.). Characterization for Pharmaceutical Products. Retrieved from [Link]

-

Auriga Research. (n.d.). Solid State Characterization. Retrieved from [Link]

-

Cleanchem. (n.d.). N-Nitroso Detomidine Impurity 2. Retrieved from [Link]

-

Cleanchem. (n.d.). Detomidine Hydrochloride | CAS No: 90038-01-0. Retrieved from [Link]

-

Chemical-Station. (n.d.). (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol. Retrieved from [Link]

-

Semantic Scholar. (2003). Grignard reagent addition to 5-alkylamino-4H-imidazole 3-oxides: Synthesis of new pH-sensitive spin probes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96208, (2,3-Dimethylphenyl)methanol. Retrieved from [Link]

-

Lindsay, D. M. (2004). New Functionalized Grignard Reagents and their Applications in Amination Reactions. Ludwig-Maximilians-Universität München. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Detomidine Hydrochloride-impurities. Retrieved from [Link]

-

SciSpace. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

-

Handy, S. T. (2006). Grignard Reactions in Imidazolium Ionic Liquids. Organic Chemistry Portal. Retrieved from [Link]

-

Poojary, B. (2017). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. ResearchGate. Retrieved from [Link]

-

Zografos, A. (n.d.). Synthesis of Imidazoles. Baran Lab, Scripps Research. Retrieved from [Link]

-

precisionFDA. (n.d.). (1-BENZYL-1H-IMIDAZOL-5-YL)(2,3-DIMETHYLPHENYL)METHANOL. Retrieved from [Link]

-

Chem-Space. (n.d.). (2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42631464, 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]

-

MDPI. (2025). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). a-(2,3-Dimethylphenyl)-a-methy | TRC-D473780-5MG. Retrieved from [Link]

-

MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

-

MassBank. (2015). [2-butyl-5-chloranyl-3-[[4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol. Retrieved from [Link]

-

Chem-reagent.com. (n.d.). (2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol,78892-33-8. Retrieved from [Link]

-

ResearchGate. (2025). Sensitive determination of 1- and 2-naphthol in human plasma by HPLC-fluorescence detection with 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a labeling reagent. Retrieved from [Link]

Sources

- 1. Detomidine EP Impurity A | 78892-33-8 | SynZeal [synzeal.com]

- 2. (2,3-diMethylphenyl)(1H-iMidazol-4-yl)Methanol | 78892-33-8 [chemicalbook.com]

- 3. Characterization for Pharmaceutical Products - Eurofins Scientific [eurofins.com]

- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol | C12H14N2O | CID 91886702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 78892-33-8|(2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol|BLD Pharm [bldpharm.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. aurigaresearch.com [aurigaresearch.com]

An In-Depth Technical Guide to the Potential Biological Activity of Detomidine Impurities

Executive Summary

Detomidine is a potent and highly selective alpha-2 (α2)-adrenergic receptor agonist widely used in veterinary medicine for its reliable sedative and analgesic properties.[1] As with any synthetically produced active pharmaceutical ingredient (API), the final product contains a profile of impurities derived from starting materials, synthetic by-products, or degradation. While typically present at low levels, these impurities are not inert chemical entities. Their structural similarity to the parent compound raises critical questions about their potential biological activity, which could range from reduced efficacy to unique pharmacological or toxicological effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, hypothesize, and experimentally validate the biological activity of detomidine impurities, ensuring the continued safety and efficacy of this important therapeutic agent.

The Central Role of the α2-Adrenergic Receptor in Detomidine's Action

Detomidine exerts its primary pharmacological effects—sedation, analgesia, and muscle relaxation—by binding to and activating α2-adrenergic receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that, when activated, inhibit adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[3] This signaling cascade, primarily within the central nervous system (CNS), reduces norepinephrine release, thereby dampening sympathetic outflow and producing the desired sedative and analgesic states.[4][5]

Given that detomidine's therapeutic action is intricately linked to its precise interaction with the α2-receptor, any impurity with a similar chemical scaffold could potentially interact with this receptor or related ones, leading to a range of outcomes:

-

Agonism: The impurity could mimic detomidine, contributing to the overall pharmacological effect.

-

Antagonism: The impurity could bind to the receptor but fail to activate it, thereby blocking detomidine and reducing its efficacy.

-

Altered Selectivity: The impurity might interact with other receptor subtypes (e.g., α1-adrenergic) or entirely different receptor systems, leading to off-target effects.[6]

-

Toxicity: The impurity could exert toxic effects unrelated to receptor binding.

Regulatory bodies like the International Council for Harmonisation (ICH) provide strict guidelines for the identification, reporting, and toxicological qualification of impurities exceeding certain thresholds, underscoring the importance of this field.[7][8][9][10]

Caption: Detomidine's α2-receptor signaling pathway.

The Landscape of Detomidine Impurities: Origins and Structures

Impurities in a drug substance can be broadly categorized as organic, inorganic, or residual solvents.[11][12] Organic impurities are of primary interest for biological activity and typically arise from:

-

Starting Materials and Intermediates: Incomplete reactions can leave residual precursors in the final product.

-

By-products: Alternative reaction pathways can generate structurally related molecules, such as positional isomers.[1]

-

Degradation Products: The API may degrade over time due to factors like oxidation, hydrolysis, or light exposure.[13]

While the exact synthetic route for detomidine is proprietary, knowledge of related imidazoles allows for the prediction of likely impurities. Key structural features of detomidine include the (2,3-dimethylphenyl) group and the imidazole ring. Impurities may involve modifications at these sites, such as:

-

Positional Isomers: e.g., (3,4-dimethylphenyl) or (2,4-dimethylphenyl) analogues.

-

Oxidation Products: e.g., N-oxides on the imidazole ring.

-

Demethylated Analogues: Loss of one or more methyl groups from the phenyl ring.

-

Precursors: Unreacted synthetic precursors or their derivatives.[1]

A Framework for Experimental Validation

A systematic, multi-tiered approach is required to characterize the potential biological activity of any identified impurity. The workflow begins with in vitro assays to determine receptor interaction and functional consequence, followed by targeted in vivo studies to assess physiological effects.

Caption: Experimental workflow for impurity characterization.

In Vitro Characterization: Affinity and Efficacy

The first step is to determine if an impurity physically interacts with the α2-adrenergic receptor and what functional effect that binding produces.

This assay quantifies the affinity (Ki) of an impurity for the α2-receptor by measuring its ability to displace a known high-affinity radioligand.[14][15]

Objective: To determine the binding affinity (Ki) of a detomidine impurity for α2-adrenergic receptors.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human α2A-adrenergic receptor.

-

Radioligand: [3H]-clonidine or [3H]-yohimbine.

-

Test Impurity Stock Solution (e.g., 10 mM in DMSO).

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (presoaked in polyethyleneimine).

-

Scintillation fluid and a liquid scintillation counter.

Step-by-Step Methodology:

-

Plate Setup: Design a 96-well plate map including wells for Total Binding (radioligand + buffer), Non-Specific Binding (radioligand + high concentration of a known competitor, e.g., phentolamine), and Test Compound (radioligand + serial dilutions of the impurity).

-

Reagent Preparation: Prepare serial dilutions of the test impurity in binding buffer, typically covering a concentration range from 10⁻¹¹ M to 10⁻⁵ M.

-

Incubation: To each well, add:

-

50 µL of the appropriate impurity dilution or control solution.

-

150 µL of the cell membrane preparation (containing a predetermined amount of protein, e.g., 10-20 µg).[16]

-

50 µL of radioligand at a fixed concentration (typically near its Kd value).

-

-

Equilibration: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[16]

-

Separation: Rapidly separate bound from free radioligand by vacuum filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer.[16][17]

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific CPM from the total and test compound CPM. Plot the percent specific binding against the logarithm of the impurity concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

This assay determines whether the impurity acts as an agonist (inhibiting cAMP), an antagonist (blocking the effect of an agonist), or is functionally inert.[3][18]

Objective: To determine the functional activity of a detomidine impurity at the α2-adrenergic receptor.

Materials:

-

A suitable cell line (e.g., CHO or HEK293) expressing the α2A-adrenergic receptor.

-

Forskolin (an adenylyl cyclase activator).

-

Detomidine (as a reference agonist).

-

Test Impurity.

-

A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[19][20][21]

Step-by-Step Methodology:

-

Cell Plating: Seed cells into a 96-well or 384-well plate and grow to near-confluency.

-

Agonist Mode:

-

To test for agonist activity, add serial dilutions of the test impurity to the cells.

-

Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

-

Incubate for 30 minutes at 37°C.

-

-

Antagonist Mode:

-

To test for antagonist activity, pre-incubate the cells with serial dilutions of the test impurity for 15-30 minutes.

-

Add a fixed concentration of detomidine (typically its EC80) to stimulate the receptor, along with forskolin.

-

Incubate for 30 minutes at 37°C.

-

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[19]

-

Data Analysis:

-

Agonist: Plot the cAMP level against the log concentration of the impurity. A decrease in cAMP indicates agonist activity. Calculate the EC50 (potency) and the maximal inhibition (efficacy).

-

Antagonist: Plot the cAMP level against the log concentration of the impurity. A reversal of the detomidine-induced inhibition indicates antagonist activity. Calculate the IC50 and convert it to a Kb (antagonist dissociation constant).

-

Table 1: Hypothetical In Vitro Data for Detomidine and Potential Impurities

| Compound | α2A Receptor Binding (Ki, nM) | α2A Functional Activity (cAMP Assay) | Predicted In Vivo Effect |

| Detomidine | 1.5 | Full Agonist (EC50 = 5 nM) | Potent Sedation / Analgesia |

| Impurity A | 50 | Partial Agonist (EC50 = 200 nM) | Weak sedation, may partially antagonize detomidine |

| Impurity B | 25 | Neutral Antagonist (Kb = 30 nM) | No direct effect, will reduce detomidine's potency |

| Impurity C | >10,000 | Inactive | No α2-mediated effect; other activities still possible |

| Impurity D | 250 (α2A), 80 (α1) | Weak α2 Agonist, α1 Agonist | Potential for hypertensive effects, reduced sedation |

In Vivo Assessment: Physiological and Toxicological Effects

If in vitro data suggest an impurity has significant biological activity (e.g., a low nanomolar Ki or potent functional activity), targeted in vivo studies are warranted to understand its physiological consequences.[22]

This is a classic model for assessing centrally-acting analgesics.[23]

Objective: To evaluate the analgesic effect of an active impurity in a rodent model.

Materials:

-

Male Sprague-Dawley rats or ICR mice.

-

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Test impurity formulated in a suitable vehicle (e.g., saline).

-

Stopwatch.

Step-by-Step Methodology:

-

Acclimation: Acclimate animals to the testing room and handling procedures.

-

Baseline Measurement: Place each animal on the hot plate and record the latency (in seconds) to exhibit a pain response (e.g., licking a hind paw or jumping). Remove the animal immediately upon response. A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.

-

Dosing: Administer the test impurity or vehicle control via a relevant route (e.g., intraperitoneal or subcutaneous).

-

Post-Dose Measurement: At set time points after dosing (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.

-

Data Analysis: Calculate the percent Maximum Possible Effect (%MPE) for each animal at each time point. A significant increase in latency compared to the vehicle group indicates an analgesic effect.

If an impurity is present above the ICH qualification threshold (typically >0.15%), a general toxicity study may be required to ensure its safety.[24][25]

Objective: To evaluate the safety profile of an impurity following repeated administration.

Methodology Outline:

-

Species Selection: Use a relevant rodent or non-rodent species.

-